molecular formula C8H12N2O B031367 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one CAS No. 771579-27-2

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one

Cat. No. B031367
M. Wt: 152.19 g/mol
InChI Key: PCJPGNCABBDNJU-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.[NH2:19][CH2:20][C:21]1[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=1[CH3:27].ON1C2N=CC=CC=2N=N1.C(Cl)CCl.CN1CCOCC1>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([NH:19][CH2:20][C:21]2[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=2[CH3:27])=[O:18])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)O
Step Two
Name
Quantity
1.213 g
Type
reactant
Smiles
NCC=1C(NC(=CC1C)C)=O
Step Three
Name
Quantity
0.875 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Four
Name
Quantity
1.233 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
1.886 mL
Type
reactant
Smiles
CN1CCOCC1
Step Six
Name
ice water
Quantity
220 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added sequentially to a reaction flask
CUSTOM
Type
CUSTOM
Details
The contents were sealed
DISSOLUTION
Type
DISSOLUTION
Details
the solids gradually dissolved
STIRRING
Type
STIRRING
Details
The contents were stirred at room temperature for 32 h
Duration
32 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The contents were stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The contents were filtered
WASH
Type
WASH
Details
the filtered solid was washed with additional water (50 mL)
CUSTOM
Type
CUSTOM
Details
air dried for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
in a vacuum oven at 50° C. for 23 h total
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The product was collected as 1.75 g (87%)

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536179B2

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.[NH2:19][CH2:20][C:21]1[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=1[CH3:27].ON1C2N=CC=CC=2N=N1.C(Cl)CCl.CN1CCOCC1>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([NH:19][CH2:20][C:21]2[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=2[CH3:27])=[O:18])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)O
Step Two
Name
Quantity
1.213 g
Type
reactant
Smiles
NCC=1C(NC(=CC1C)C)=O
Step Three
Name
Quantity
0.875 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Four
Name
Quantity
1.233 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
1.886 mL
Type
reactant
Smiles
CN1CCOCC1
Step Six
Name
ice water
Quantity
220 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added sequentially to a reaction flask
CUSTOM
Type
CUSTOM
Details
The contents were sealed
DISSOLUTION
Type
DISSOLUTION
Details
the solids gradually dissolved
STIRRING
Type
STIRRING
Details
The contents were stirred at room temperature for 32 h
Duration
32 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The contents were stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The contents were filtered
WASH
Type
WASH
Details
the filtered solid was washed with additional water (50 mL)
CUSTOM
Type
CUSTOM
Details
air dried for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
in a vacuum oven at 50° C. for 23 h total
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The product was collected as 1.75 g (87%)

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536179B2

Procedure details

Added sequentially to a reaction flask were 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (1.33 g, 4.29 mmol), 3-(aminomethyl)-4,6-dimethyl-2(1H)-pyridinone (1.213 g, 6.43 mmol), 1-hydroxy-7-azabenzotriazole (0.875 g, 6.43 mmol), EDC (1.233 g, 6.43 mmol), followed by DMSO (30 mL, via syringe) and then N-methylmorpholine (1.886 mL, 17.15 mmol, via syringe). The contents were sealed and stirred at room temperature and the solids gradually dissolved. The contents were stirred at room temperature for 32 h, and then slowly diluted into 220 mL of ice-water with stirring. The contents were stirred for 10 min, and then allowed to stand for an additional 10 min. The contents were filtered and the filtered solid was washed with additional water (50 mL). The solid was then air dried for 10 min, and then in a vacuum oven at 50° C. for 23 h total. The product was collected as 1.75 g (87%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.69 (t, J=7.33 Hz, 3H), 1.36 (d, J=6.57 Hz, 3H), 1.77 (dq, J=10.29, 7.09 Hz, 2H), 2.12 (d, J=9.09 Hz, 6H), 2.21 (s, 3H), 4.30 (d, J=5.05 Hz, 2H), 4.43-4.56 (m, 1H), 5.86 (s, 1H), 6.99 (d, J=1.52 Hz, 1H), 7.30 (s, 1H), 7.77 (d, J=1.77 Hz, 1H), 8.25 (t, J=4.93 Hz, 1H), 11.49 (br. s., 1H); LCMS=444.1 (MH+).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.213 g
Type
reactant
Reaction Step Two
Quantity
0.875 g
Type
reactant
Reaction Step Three
Name
Quantity
1.233 g
Type
reactant
Reaction Step Four
Quantity
1.886 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
220 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=O)[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.[NH2:19][CH2:20][C:21]1[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=1[CH3:27].ON1C2N=CC=CC=2N=N1.C(Cl)CCl.CN1CCOCC1>CS(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([NH:19][CH2:20][C:21]2[C:22](=[O:29])[NH:23][C:24]([CH3:28])=[CH:25][C:26]=2[CH3:27])=[O:18])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)O
Step Two
Name
Quantity
1.213 g
Type
reactant
Smiles
NCC=1C(NC(=CC1C)C)=O
Step Three
Name
Quantity
0.875 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Four
Name
Quantity
1.233 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
1.886 mL
Type
reactant
Smiles
CN1CCOCC1
Step Six
Name
ice water
Quantity
220 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added sequentially to a reaction flask
CUSTOM
Type
CUSTOM
Details
The contents were sealed
DISSOLUTION
Type
DISSOLUTION
Details
the solids gradually dissolved
STIRRING
Type
STIRRING
Details
The contents were stirred at room temperature for 32 h
Duration
32 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The contents were stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The contents were filtered
WASH
Type
WASH
Details
the filtered solid was washed with additional water (50 mL)
CUSTOM
Type
CUSTOM
Details
air dried for 10 min
Duration
10 min
WAIT
Type
WAIT
Details
in a vacuum oven at 50° C. for 23 h total
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The product was collected as 1.75 g (87%)

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.